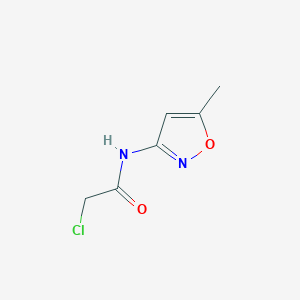

2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-4-2-5(9-11-4)8-6(10)3-7/h2H,3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJICGSIRAJIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340705 | |

| Record name | 2-chloro-N-(5-methylisoxazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804165 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59826-53-8 | |

| Record name | 2-chloro-N-(5-methylisoxazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (CAS No. 59826-53-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, a key chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, provides a validated synthesis protocol, and explores its reactivity and utility as a precursor for more complex heterocyclic compounds. Furthermore, it includes detailed analytical methodologies for characterization and discusses essential safety and handling protocols. This guide is intended to serve as a critical resource for researchers and scientists engaged in the fields of medicinal chemistry and drug development, offering both foundational knowledge and practical, field-proven insights into the effective use of this versatile reagent.

Chemical Identity and Properties

Chemical Name: 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Molecular Formula: C₆H₇ClN₂O₂[2]

Molecular Weight: 174.58 g/mol [2]

Synonyms: 2-Chloro-N-(5-methyl-3-isoxazolyl)acetamide, 3-(chloroacetamido)-5-methylisoxazole

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | [3] |

| IUPAC Name | 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | [2] |

| SMILES | CC1=CC(=NO1)NC(=O)CCl | [2] |

| InChI | InChI=1S/C6H7ClN2O2/c1-4-2-5(9-11-4)8-6(10)3-7/h2H,3H2,1H3,(H,8,9,10) | [2] |

Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

The primary and most efficient method for the synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is the N-acylation of 3-amino-5-methylisoxazole with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme

Caption: Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Detailed Experimental Protocol

This protocol is based on established methods for the N-chloroacetylation of aromatic and heteroaromatic amines.

Materials:

-

3-amino-5-methylisoxazole

-

Chloroacetyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine or DIPEA (1.1 - 1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

-

Acylation: Slowly add chloroacetyl chloride (1.05 - 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is necessary to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. The bicarbonate wash removes any remaining acidic components.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.[4]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the isoxazole ring (singlet, ~2.4 ppm), the methylene protons of the chloroacetyl group (singlet, ~4.2 ppm), a proton on the isoxazole ring (singlet, ~6.5 ppm), and a broad singlet for the amide N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the methylene carbon of the chloroacetyl group, the carbonyl carbon of the amide, and the carbons of the isoxazole ring.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

N-H stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

-

C=O stretch: A strong absorption band around 1670 cm⁻¹ for the amide carbonyl group.

-

C-Cl stretch: A band in the region of 700-800 cm⁻¹ indicating the presence of the chloroalkyl group.

Reactivity and Applications in Drug Development

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a valuable building block in medicinal chemistry due to the reactive α-chloroacetamide moiety. The chlorine atom is a good leaving group and is readily displaced by various nucleophiles, allowing for the synthesis of a diverse range of derivatives.[1]

Nucleophilic Substitution Reactions

The primary utility of this compound lies in its susceptibility to nucleophilic substitution at the α-carbon of the acetamide group. This allows for the introduction of various functional groups and the construction of more complex molecular scaffolds.

Sources

An In-depth Technical Guide to 2-chloro-N-(5-methylisoxazol-3-yl)acetamide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering expert insights into its synthesis, characterization, and safe handling.

Introduction and Compound Profile

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a chloroacetamide derivative incorporating a 5-methylisoxazole heterocyclic moiety. The presence of the reactive chloroacetyl group makes it a valuable building block for the synthesis of more complex molecules through nucleophilic substitution reactions. Understanding its fundamental properties is crucial for its effective utilization in research and development.

Chemical Structure:

Figure 1: Chemical structure of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Compound Identifiers:

| Identifier | Value |

| CAS Number | 59826-53-8[1][2] |

| Molecular Formula | C₆H₇ClN₂O₂[2] |

| Molecular Weight | 174.59 g/mol [3] |

| IUPAC Name | 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide[1] |

| Synonyms | 2-Chloro-N-(5-methyl-3-isoxazolyl)acetamide, 3-(Chloroacetylamino)-5-methylisoxazole[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and analysis. The following table summarizes the known and predicted properties of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

| Property | Value | Source |

| Physical State | Solid (predicted) | - |

| Boiling Point | 378.2 ± 32.0 °C (Predicted) | [4] |

| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in water (>26.2 µg/mL at pH 7.4) | [1] |

| XlogP | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Reactivity

The synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide typically proceeds via the acylation of 3-amino-5-methylisoxazole with chloroacetyl chloride. This is a standard method for the preparation of N-aryl-2-chloroacetamides.[5]

Figure 2: General synthetic scheme for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Exemplary Synthetic Protocol:

The following protocol is adapted from a general procedure for the synthesis of N-substituted chloroacetamides and should be optimized for the specific reactants.[5]

Materials:

-

3-amino-5-methylisoxazole

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-amino-5-methylisoxazole in the anhydrous solvent.

-

Addition of Base: Add 1.1 equivalents of the base to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add 1.05 equivalents of chloroacetyl chloride dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be further purified by recrystallization or column chromatography to yield the pure 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Causality Behind Experimental Choices:

-

The use of an anhydrous solvent and inert atmosphere is critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

-

The addition of a base is necessary to neutralize the hydrochloric acid byproduct formed during the acylation reaction, driving the reaction to completion.

-

Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction and minimize side product formation.

Reactivity:

The primary site of reactivity in 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is the α-chloro-substituted carbonyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of various functional groups, a key feature in the design of bioactive molecules. The reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond.

Analytical Characterization

The identity and purity of synthesized 2-chloro-N-(5-methylisoxazol-3-yl)acetamide can be confirmed using a suite of analytical techniques.

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the methyl group on the isoxazole ring, the methylene protons of the chloroacetyl group, the methine proton on the isoxazole ring, and the amide proton.

-

¹³C NMR spectroscopy will provide signals for all the carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl, and the C-Cl stretching.[6]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will be observable in the mass spectrum, providing further confirmation of the structure.[6]

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and quantifying 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Exemplary HPLC Method Development:

Objective: To develop a reverse-phase HPLC method for the purity assessment of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

-

Initial conditions: 10-20% acetonitrile.

-

Gradient: Linearly increase the acetonitrile concentration to 90-95% over 15-20 minutes.

-

Hold at high organic concentration for a few minutes to elute any highly nonpolar impurities.

-

Return to initial conditions and equilibrate the column.

-

Detection:

-

UV detection at a wavelength where the compound has significant absorbance (to be determined by UV-Vis spectroscopy, typically in the range of 220-280 nm for such aromatic systems).

Sample Preparation:

-

Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Workflow:

Figure 3: A typical workflow for HPLC analysis.

Safety and Handling

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is classified with the following GHS hazards:

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]

Potential Applications

As a reactive intermediate, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a precursor for the synthesis of a variety of compounds with potential biological activities. The isoxazole ring is a common scaffold in medicinal chemistry, and the ability to functionalize the molecule via the chloroacetamide group allows for the creation of diverse chemical libraries for drug discovery programs. For instance, it can be used in the synthesis of novel antimicrobial or anticancer agents.[7]

Conclusion

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a versatile chemical intermediate with well-defined, albeit partially predicted, physicochemical properties. Its synthesis is straightforward, and its reactivity is centered around the electrophilic chloroacetamide moiety. Proper analytical characterization is essential to ensure its quality for downstream applications. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant nature. This guide provides a solid foundation for researchers and drug development professionals to confidently and safely utilize this compound in their synthetic endeavors.

References

-

Khodot, E. N., & Rakitin, O. A. (2018). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2018(4), M1013. [Link]

-

PubChem. (n.d.). 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of compound 3 with 2-chloro-N-(3-methylisoxazol-5-yl)acetamide (8). Retrieved from [Link]

-

Analytical Methods. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

-

Tsikas, D. (2019). A novel, simple and sensitive GC-MS method for the quantitative analysis of acetazolamide in human urine. Journal of Pharmaceutical Analysis, 9(6), 405-411. [Link]

- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.

-

Patel, R. J., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 245-251. [Link]

- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.

-

Hupp, A. M., et al. (2014). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 38(5), 253-259. [Link]

-

PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide. Retrieved from [Link]

Sources

- 1. 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | C6H7ClN2O2 | CID 566661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 59826-53-8|2-Chloro-N-(5-methylisoxazol-3-yl)acetamide|BLD Pharm [bldpharm.com]

- 4. 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide [myskinrecipes.com]

- 5. ijpsr.info [ijpsr.info]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the physicochemical properties of the compound, explores its predicted solubility in a range of organic solvents, and furnishes detailed methodologies for empirical solubility determination.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. For a compound like 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, which serves as a building block in the creation of more complex molecules, understanding its behavior in various organic solvents is paramount. This knowledge enables the optimization of reaction conditions, the development of efficient crystallization and purification protocols, and ensures the scalability of synthetic routes. This guide offers a foundational understanding of the solubility profile of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, grounded in its molecular structure and physicochemical properties.

Physicochemical Properties of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The key physicochemical properties of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide are summarized below, providing a basis for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O₂ | PubChem[1] |

| Molecular Weight | 174.58 g/mol | PubChem[1] |

| IUPAC Name | 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | PubChem[1] |

| CAS Number | 59826-53-8 | PubChem[1] |

| Appearance | Likely a solid at room temperature (based on related acetamides) | Inferred |

| Aqueous Solubility (pH 7.4) | >26.2 µg/mL | PubChem[1] |

The structure of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide reveals several key features that govern its solubility. The presence of an amide group (-CONH-) allows for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). The isoxazole ring is a polar heterocycle, and the chloroacetamide moiety introduces further polarity and a site for potential interactions. The methyl group on the isoxazole ring is a nonpolar feature. The overall polarity of the molecule suggests it will be more soluble in polar solvents than in nonpolar hydrocarbon solvents.

Predicted Solubility in Organic Solvents: A Qualitative Assessment

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amide group of the target molecule. Their high polarity aligns well with the polar nature of the isoxazole and chloroacetamide functionalities. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess high dielectric constants and are excellent hydrogen bond acceptors, allowing them to interact favorably with the N-H of the amide and other polar parts of the molecule. DMF and DMSO are particularly strong polar aprotic solvents and are expected to be very effective. |

| Nonpolar Aprotic | Toluene, Hexane, Cyclohexane | Low | The lack of polarity and inability to form hydrogen bonds in these solvents make them poor candidates for dissolving the polar 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. Van der Waals forces alone are unlikely to overcome the intermolecular forces in the solid solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | While possessing some polarity, these solvents are not strong hydrogen bond acceptors. They may offer some solubility due to dipole-dipole interactions but are not expected to be as effective as polar protic or aprotic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | THF is more polar than diethyl ether and may show some limited solubility. However, the hydrogen bonding capabilities of these solvents are limited to being acceptors, which may not be sufficient for high solubility of an amide-containing compound. |

It is crucial to emphasize that these are qualitative predictions. For process development and any quantitative application, experimental determination of solubility is essential.

Experimental Determination of Solubility: Methodologies and Protocols

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[2][3]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid solute to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Detailed Experimental Protocol

Materials and Equipment:

-

2-chloro-N-(5-methylisoxazol-3-yl)acetamide (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Accurately weigh an excess amount of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide into a series of vials. The excess should be sufficient to ensure a saturated solution with visible undissolved solid at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in the temperature-controlled shaker. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100mL, by back-calculating from the diluted sample concentration.

Self-Validating System and Best Practices

-

Purity of Compound and Solvents: The use of high-purity materials is critical to obtain accurate solubility data.

-

Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately recorded temperature throughout the experiment.

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at the later time points.

-

Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision.

-

Replicates: Perform each solubility determination in triplicate to assess the reproducibility of the results.

Visualization of the Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for experimental solubility determination.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the solubility of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in organic solvents. While a lack of direct experimental data necessitates a qualitative approach to predicting solubility, the physicochemical properties of the molecule strongly suggest a preference for polar solvents, particularly those capable of hydrogen bonding. For any practical application in a research or industrial setting, the experimental protocols detailed herein should be followed to obtain precise and reliable quantitative solubility data.

Future work in this area could involve the systematic experimental determination of the solubility of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in a wide array of organic solvents at various temperatures. Such data would be invaluable for the development of robust and efficient synthetic processes. Additionally, computational approaches, such as those employing machine learning or molecular dynamics simulations, could be utilized to build predictive models for the solubility of this and related compounds, further accelerating process development and optimization.[4][5][6]

References

-

PubChem. 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. [Link]

-

Wikipedia. Chloroacetamide. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

ResearchGate. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

Wikipedia. Acetamide. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubMed. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

J-STAGE. Acetamide as a Solvent. [Link]

-

Nature Communications. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

-

Ataman Kimya. ACETAMIDE. [Link]

-

ChemRxiv. Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. [Link]

-

Unipd. Predicting drug solubility in organic solvents mixtures. [Link]

-

arXiv. Solubility prediction of organic molecules with molecular dynamics simulations. [Link]

Sources

- 1. 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | C6H7ClN2O2 | CID 566661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. [2104.10792] Solubility prediction of organic molecules with molecular dynamics simulations [arxiv.org]

A Technical Guide to the Spectral Analysis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (C₆H₇ClN₂O₂, Molar Mass: 174.58 g/mol ) is a heterocyclic compound featuring a reactive chloroacetamide moiety and a stable isoxazole ring.[1] Such structures are of significant interest as intermediates and potential pharmacophores. The unequivocal confirmation of its molecular structure is paramount for its application in synthesis and biological screening.

This guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. We will move beyond mere data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers and drug development professionals.

Caption: Molecular Structure of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers invaluable structural information through the analysis of its fragmentation patterns. For a molecule like 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, Electron Ionization (EI) is a common and effective ionization method.

Data Interpretation

The primary goal is to identify the molecular ion (M⁺) peak. Due to the presence of a chlorine atom, we expect to see a characteristic isotopic pattern. Chlorine exists naturally as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum should exhibit two molecular ion peaks: M⁺ at m/z 174 (corresponding to C₆H₇³⁵ClN₂O₂) and an [M+2]⁺ peak at m/z 176 (C₆H₇³⁷ClN₂O₂) with roughly one-third the intensity. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom.[2]

Analysis of the fragmentation data provides a roadmap to the compound's structure. Key fragments observed for this molecule are listed in the table below.[1]

| m/z (charge) | Proposed Fragment | Formula | Significance |

| 174 / 176 | [M]⁺ (Molecular Ion) | [C₆H₇ClN₂O₂]⁺ | Confirms the molecular weight and elemental composition (with Cl). |

| 98 | [C₄H₄N₂O]⁺ | 3-amino-5-methylisoxazole cation | Cleavage of the amide C-N bond, indicating the stability of the isoxazole ring. |

| 69 | [C₄H₅N]⁺ | But-2-enenitrile cation | Further fragmentation of the isoxazole ring. |

| 55 | [C₃H₅N]⁺ | Prop-1-en-2-aminyl cation | A common fragment from heterocyclic systems. |

| 43 | [C₂H₃O]⁺ | Acetyl cation | A very common fragment, likely from the breakdown of the chloroacetamide side chain. |

Fragmentation Pathway

The fragmentation process in an EI-MS is a high-energy event that predictably breaks the molecule at its weakest points. The most labile bond in this structure is the amide C-N bond, leading to the formation of the highly stable 3-amino-5-methylisoxazole cation radical at m/z 98.

Caption: Proposed MS fragmentation pathway.

Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample solution into the Gas Chromatograph (GC) inlet, typically set to 250°C for rapid volatilization.

-

Chromatographic Separation: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from 50°C to 280°C at a rate of 10°C/min to ensure separation from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, which is typically maintained at 70 eV for electron ionization.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected, generating the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Data Interpretation

The IR spectrum of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is dominated by features characteristic of a secondary amide and the isoxazole ring. The analysis hinges on recognizing these key absorptions.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale |

| ~3280 | N-H Stretch | Secondary Amide | Strong, Broad | The N-H bond stretch is a prominent feature of secondary amides. Broadening is due to hydrogen bonding in the solid state. |

| ~1670 | C=O Stretch (Amide I) | Amide Carbonyl | Strong, Sharp | The carbonyl stretch is one of the most intense and reliable absorptions in an IR spectrum. Its position indicates a secondary amide. |

| ~1550 | N-H Bend (Amide II) | Secondary Amide | Strong | This band, resulting from a coupling of N-H bending and C-N stretching, is diagnostic for secondary amides. |

| 1450-1600 | C=C & C=N Stretches | Isoxazole Ring | Medium-Weak | Multiple bands in this region are characteristic of the aromatic-like isoxazole ring system. |

| ~1250 | C-N Stretch | Amide | Medium | Corresponds to the stretching of the carbon-nitrogen bond in the amide linkage. |

| ~750 | C-Cl Stretch | Chloroalkane | Medium-Strong | The carbon-chlorine bond stretch is a strong absorption typically found in the fingerprint region. |

Experimental Protocol: KBr Pellet

The use of a Potassium Bromide (KBr) pellet is a standard technique for analyzing solid samples.[1]

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure for a few minutes to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, a complete structural picture can be assembled. Although public spectral data is limited, a robust prediction of the NMR spectra can be made based on fundamental principles.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum should display four distinct signals corresponding to the four unique proton environments in the molecule.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~9.5 | Singlet (broad) | 1H | N-H | The amide proton is highly deshielded and often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift is solvent-dependent. |

| ~6.4 | Singlet | 1H | Isoxazole C-H | This proton is attached to an sp²-hybridized carbon in a heterocyclic aromatic ring, placing it in the typical downfield region for such protons. |

| ~4.2 | Singlet | 2H | CH₂ -Cl | The methylene protons are adjacent to two strong electron-withdrawing groups: the chlorine atom and the amide carbonyl. This dual effect causes a significant downfield shift. |

| ~2.4 | Singlet | 3H | CH₃ | The methyl protons are attached to an sp² carbon of the isoxazole ring, resulting in a chemical shift slightly downfield from a typical alkyl methyl group. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show six signals, one for each unique carbon atom.

| Predicted δ (ppm) | Assignment | Rationale for Chemical Shift |

| ~168 | Amide C =O | The carbonyl carbon is the most deshielded carbon in the molecule due to the strong deshielding effect of the double-bonded oxygen. |

| ~165 | Isoxazole C -O | The carbon atom in the isoxazole ring single-bonded to oxygen and double-bonded to nitrogen is highly deshielded. |

| ~158 | Isoxazole C -N | The carbon atom attached to the amide nitrogen is significantly deshielded by the electronegative nitrogen and its position in the heterocyclic ring. |

| ~98 | Isoxazole C -H | The sp² carbon bearing a hydrogen atom is found in the typical range for aromatic/heterocyclic carbons. |

| ~43 | C H₂Cl | The carbon atom bonded to the highly electronegative chlorine is shifted significantly downfield compared to a standard sp³ carbon. |

| ~12 | C H₃ | The methyl carbon is the most shielded carbon, appearing furthest upfield, as is typical for sp³-hybridized alkyl groups. |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved peaks.

-

¹H Spectrum Acquisition: Acquire the proton spectrum. A standard acquisition involves a 90° pulse and the collection of the free induction decay (FID). Typically, 8 to 16 scans are sufficient.

-

¹³C Spectrum Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, many more scans (hundreds to thousands) are required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw FID data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale (e.g., to residual CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Conclusion

The collective data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provide a comprehensive and self-validating structural confirmation of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. The MS data confirms the molecular weight and the presence of chlorine while outlining a logical fragmentation pattern. The IR spectrum verifies the presence of key functional groups, particularly the secondary amide linkage. Finally, the predicted NMR spectra offer a detailed map of the proton and carbon environments, which are fully consistent with the proposed structure. Together, these techniques form the bedrock of analytical chemistry, enabling researchers to proceed with confidence in the identity and purity of their compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66773, 2-chloro-N-methylacetamide. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 566661, 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. Retrieved from [Link].

-

MDPI (2023). Random Forest Classification of Multitemporal Landsat 8 Spectral Data and Phenology Metrics for Land Cover Mapping in the Sonoran and Mojave Deserts. Retrieved from [Link].

-

Kupryakov, A., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(3), M1389. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, a valuable intermediate in medicinal chemistry. The document details the strategic considerations behind the synthesis, starting from the preparation of the key precursor, 3-amino-5-methylisoxazole, and culminating in the final N-acylation step. Each stage is presented with detailed experimental protocols, mechanistic insights, and data for product characterization and validation. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and safely synthesize this important compound.

Introduction: Strategic Importance and Synthetic Overview

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a key building block in the synthesis of various pharmacologically active compounds. The presence of the reactive chloroacetamide moiety allows for further functionalization through nucleophilic substitution, making it a versatile intermediate for the development of novel therapeutic agents. The isoxazole core is also a prevalent scaffold in many bioactive molecules.

The most direct and widely employed synthetic strategy for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide involves the N-acylation of 3-amino-5-methylisoxazole with chloroacetyl chloride. This approach is efficient and proceeds with high yield under appropriate reaction conditions. This guide will therefore focus on a two-stage synthetic pathway:

-

Stage 1: Synthesis of the Precursor, 3-amino-5-methylisoxazole.

-

Stage 2: N-acylation to yield 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Stage 1: Synthesis of 3-amino-5-methylisoxazole

The synthesis of the crucial precursor, 3-amino-5-methylisoxazole, can be achieved through several routes. A common and reliable method involves the cyclocondensation of a β-ketoester, such as ethyl acetoacetate, with hydroxylamine. An alternative approach utilizes acetoacetonitrile and hydroxylamine[1]. A patented method describes a three-step process starting from ethyl acetate and acetonitrile[2].

Synthesis Pathway from Ethyl Acetoacetate and Hydroxylamine

This method is a classic approach to the isoxazole ring system. The reaction proceeds via the formation of an oxime intermediate from ethyl acetoacetate and hydroxylamine, which then undergoes intramolecular cyclization to form the isoxazole ring.

Detailed Experimental Protocol for 3-amino-5-methylisoxazole Synthesis

A detailed, multi-step synthesis starting from readily available materials is described in a patent, which involves the initial formation of acetoacetonitrile[2]. A more direct, albeit lower-yielding approach, involves the reaction of 3-hydroxybutyronitrile with hydroxylamine hydrochloride[3].

A representative protocol for the synthesis of 3-amino-5-methylisoxazole is as follows:

Materials:

-

Ethyl acetate

-

Acetonitrile

-

Diisopropylamine

-

n-Butyllithium in hexane

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (2N)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

p-Toluenesulfonyl hydrazide

-

Methanol

-

Hydroxylamine hydrochloride

-

Potassium carbonate

-

Toluene

-

Anhydrous ferric chloride

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution (30%)

Step 1: Synthesis of Acetoacetonitrile [2]

-

In a 500 mL reaction flask, a solution of diisopropylamine (35.4 g, 0.35 mol) in anhydrous THF (140 mL) is cooled to below -30 °C under a nitrogen atmosphere.

-

n-Butyllithium in hexane (140 mL, 0.35 mol, 2.5 M) is added dropwise, maintaining the temperature below -30 °C.

-

After the addition is complete, the mixture is stirred at room temperature for 30 minutes.

-

The reaction is then cooled to below -78 °C, and a solution of ethyl acetate (30.8 g, 0.35 mol) and acetonitrile (10.3 g, 0.25 mol) is added dropwise.

-

After the addition, the reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched with 2N HCl to a pH of 5-6.

-

The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is concentrated under reduced pressure to yield acetoacetonitrile as a colorless oil.

Step 2: Formation of Hydrazone [2]

-

The acetoacetonitrile from the previous step (18.1 g) is dissolved in methanol (600 mL) in a 1 L reaction flask.

-

p-Toluenesulfonyl hydrazide (40.5 g, 0.22 mol) is added, and the mixture is heated to reflux for 2 hours.

-

The solution is cooled, and the resulting crystalline solid (hydrazone) is collected by filtration.

Step 3: Cyclization to 3-amino-5-methylisoxazole [3]

-

Hydroxylamine hydrochloride (14.0 g, 0.20 mol) and potassium carbonate (70.5 g, 0.51 mol) are dissolved in water (100 mL) and stirred at room temperature for 20 minutes.

-

The hydrazone from the previous step is added, and the mixture is heated to 60 °C for 6 hours.

-

After cooling to room temperature, toluene (200 mL) is added to separate the aqueous layer.

-

Anhydrous ferric chloride (2.76 g, 17 mmol) is added to the organic layer, and the mixture is heated to reflux with a Dean-Stark trap to remove water.

-

After cooling, concentrated hydrochloric acid is added dropwise to adjust the pH to 1-2. The mixture is stirred for 1 hour, and the layers are separated.

-

The aqueous layer is treated with 30% sodium hydroxide solution to a pH of 11-13, resulting in the precipitation of the product.

-

The solid is collected by filtration, washed with water, and dried to yield 3-amino-5-methylisoxazole.

Stage 2: Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

This stage involves the nucleophilic acyl substitution of 3-amino-5-methylisoxazole with chloroacetyl chloride. The amine group of the isoxazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. A base is typically used to neutralize the HCl byproduct.

Reaction Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution mechanism.

Caption: Mechanism of N-acylation.

Detailed Experimental Protocol

A general procedure for the N-acylation of amines with chloroacetyl chloride can be adapted for this specific synthesis.

Materials:

-

3-amino-5-methylisoxazole

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate)

-

Base (e.g., triethylamine, pyridine, or sodium bicarbonate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-5-methylisoxazole (1.0 eq) and a suitable base (1.1-1.2 eq) in an anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.05-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent or solvent mixture to yield pure 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual solvent. Recrystallization is a common and effective method for purifying solid organic compounds[4]. The choice of solvent is critical and should be determined experimentally to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Characterization Data: [5]

| Property | Value |

| Molecular Formula | C₆H₇ClN₂O₂ |

| Molecular Weight | 174.59 g/mol |

| Appearance | Solid |

| Melting Point | Data not available |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 10.85 (s, 1H, NH), 6.55 (s, 1H, isoxazole-H), 4.35 (s, 2H, CH₂Cl), 2.35 (s, 3H, CH₃).

-

¹³C NMR (DMSO-d₆): δ 168.0, 164.5, 158.0, 96.0, 43.0, 12.0.

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=O stretching (amide I), and C-Cl stretching.

-

Mass Spectrometry (EI): m/z (%) = 174 (M⁺), 139, 97, 69, 43.

Safety and Handling

-

Hazards: Corrosive, lachrymator, and reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled or swallowed.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from water and moisture.

3-amino-5-methylisoxazole: [8][9]

-

Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

-

Precautions: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Wear appropriate PPE.

Conclusion

The synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a straightforward yet crucial process for obtaining a versatile intermediate in drug discovery and development. By following the detailed protocols and understanding the underlying chemical principles and safety precautions outlined in this guide, researchers can reliably produce this compound in high purity. The provided characterization data serves as a benchmark for validating the identity and quality of the synthesized material.

References

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P

- Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (URL: not provided)

- CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google P

-

Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid - ResearchGate. (URL: [Link])

-

Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - MDPI. (URL: [Link])

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. (URL: [Link])

- DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google P

-

Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - RSC Publishing. (URL: [Link])

-

2231 – 3087(print) / 2230 – 9632 (Online) [Link] Vol. 3: (3), 2013, 359-369 SODIUM SACCHA. (URL: [Link])

-

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | C6H7ClN2O2 | CID 566661 - PubChem. (URL: [Link])

-

2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - NIH. (URL: [Link])

-

3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem. (URL: [Link])

-

Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication - ResearchGate. (URL: [Link])

-

Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W - NJ.gov. (URL: [Link])

-

Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide... (URL: [Link])

-

Spectral Assignments and Reference Data - CONICET. (URL: [Link])

- 2 - SAFETY D

-

Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide - PubMed. (URL: [Link])

-

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - MDPI. (URL: [Link])

- 3 - SAFETY D

-

An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - ResearchGate. (URL: [Link])

- 26th June-2014 Research Article REGIOSELECTIVE N-ACYL

-

CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])

-

(PDF) N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide - ResearchGate. (URL: [Link])

- Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. (URL: not provided)

- Isolation and Purification of Organic Compounds Recrystalliz

-

Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides | AVESİS. (URL: [Link])

- Recrystalliz

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (URL: [Link])

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (URL: [Link])

- Recrystalliz

-

2-(4-methoxyphenyl)acetamide methanol monosolvate: single-crystal X-ray diffraction study and Hirshfeld surface analysis - NIH. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 3. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | C6H7ClN2O2 | CID 566661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Executive Summary

The chloroacetyl moiety is a cornerstone electrophilic group in modern medicinal chemistry and drug development, serving as a versatile synthetic handle and a potent covalent warhead. This guide provides a comprehensive technical analysis of the reactivity of this group within the specific molecular framework of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. We will dissect the electronic and steric factors governing its behavior, focusing on its susceptibility to nucleophilic substitution. This document details the underlying SN2 reaction mechanism, explores the influence of various nucleophiles (with a particular focus on biologically relevant thiols), and outlines the key environmental factors—solvent, pH, and temperature—that modulate reaction kinetics. Furthermore, we provide field-proven, step-by-step experimental protocols for quantifying this reactivity and characterizing reaction products, designed to be self-validating and reproducible. This guide is intended for researchers, scientists, and drug development professionals seeking to harness or mitigate the reactivity of this important chemical entity.

Introduction to the Chloroacetyl Moiety and the Target Molecule

The Significance of the Chloroacetyl Moiety

The chloroacetyl group (-COCH₂Cl) is a privileged electrophilic scaffold. Its reactivity is defined by the α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group, and the presence of chlorine, an excellent leaving group. This combination renders the α-carbon highly susceptible to attack by nucleophiles. In drug discovery, this predictable reactivity is exploited to form stable, covalent bonds with nucleophilic amino acid residues (e.g., cysteine, lysine) on target proteins, a strategy central to the design of irreversible inhibitors.[1] Beyond covalent modification, the chloroacetyl group is a foundational building block in organic synthesis, enabling the construction of more complex heterocyclic systems.[2][3]

Profile of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

2-chloro-N-(5-methylisoxazol-3-yl)acetamide (CAS 59826-53-8) is an aromatic amide featuring this reactive chloroacetyl group attached to a 5-methylisoxazole ring via an amide linkage.[4][5] The isoxazole ring system is a common motif in pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding interactions. Understanding the reactivity of the attached chloroacetyl group is therefore critical for its application as a synthetic intermediate or its potential biological activity.

Table 1: Physicochemical Properties of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O₂ | [5] |

| Molecular Weight | 174.58 g/mol | [4] |

| IUPAC Name | 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | [4] |

| CAS Number | 59826-53-8 | [5] |

| Appearance | Colorless to yellow solid | [6] (General for chloroacetamides) |

| Solubility | Readily soluble in water | [6] (General for chloroacetamides) |

The Electronic and Steric Landscape of the Reactive Center

The reactivity of the chloroacetyl group is not an isolated property but is governed by a confluence of electronic and steric effects.

-

Electrophilicity of the α-Carbon: The primary driver of reactivity is the electrophilic character of the methylene carbon (-CH₂-). The adjacent carbonyl group (C=O) exerts a powerful electron-withdrawing inductive effect, polarizing the C-Cl bond and creating a partial positive charge (δ+) on the carbon. This makes it an attractive target for electron-rich nucleophiles.

-

The Chlorine Atom as a Leaving Group: The chloride ion (Cl⁻) is a stable species and therefore a good leaving group. Its departure is the final step in the substitution process, and its ability to readily dissociate from the carbon atom is fundamental to the reaction's feasibility.

-

Influence of the N-(5-methylisoxazol-3-yl) Substituent: The N-substituted isoxazole ring primarily influences the amide bond's properties. While its electronic effects on the distant α-carbon are modest compared to the adjacent carbonyl, it defines the overall steric environment around the reactive site. In this case, the relatively planar isoxazole ring does not impose significant steric hindrance, leaving the electrophilic methylene carbon accessible to incoming nucleophiles.

Core Reactivity: Nucleophilic Aliphatic Substitution

The SN2 Reaction Mechanism

The reaction of the chloroacetyl group with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chlorine leaving group departs.[7] This process involves a five-coordinate transition state and results in the inversion of stereochemical configuration at the carbon center, a phenomenon known as Walden inversion.[8] However, since the α-carbon in 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is not a chiral center, this inversion is not observable. Kinetic studies of similar chloroacetamides with thiols indicate a relatively early transition state with respect to both nucleophile attack and leaving group departure.[1]

Diagram of the SN2 Mechanism

Caption: Generalized SN2 mechanism for nucleophilic attack on a chloroacetyl group.

Key Nucleophiles and Their Reaction Products

The chemical reactivity of N-aryl 2-chloroacetamides is primarily defined by the facile replacement of the chlorine atom by various nucleophiles.[2][3][9]

-

Reaction with Thiols (S-Nucleophiles): Thiols, particularly in their deprotonated thiolate (RS⁻) form, are exceptionally potent nucleophiles for this reaction.[10] This is highly relevant in biological contexts, where the cysteine residues in proteins can be targeted. The reaction with a thiol like glutathione (GSH) proceeds rapidly to form a stable thioether linkage.[11]

-

Product: N-(5-methylisoxazol-3-yl)-2-(S-glutathionyl)acetamide.

-

-

Reaction with Amines (N-Nucleophiles): Primary and secondary amines are also effective nucleophiles. These reactions are fundamental for synthesizing more complex molecules, often serving as a key step in building heterocyclic frameworks.[3] Kinetic studies on the reactions of α-chloroacetanilides with benzylamines have been performed, confirming the nucleophilic substitution pathway.[12]

-

Product (with R₂NH): 2-(dialkylamino)-N-(5-methylisoxazol-3-yl)acetamide.

-

-

Reaction with Oxygen Nucleophiles (O-Nucleophiles): Hydroxide and alkoxide ions can displace the chloride, leading to hydrolysis or ether formation, respectively. These reactions typically require more forcing conditions (e.g., higher pH or temperature) compared to reactions with softer nucleophiles like thiols.

-

Product (with OH⁻): 2-hydroxy-N-(5-methylisoxazol-3-yl)acetamide.

-

Factors Modulating Reactivity: A Predictive Framework

Controlling the reactivity of the chloroacetyl group is essential for both synthetic applications and the design of targeted covalent inhibitors. The reaction rate is highly dependent on several interconnected parameters.

Table 2: Summary of Factors Influencing Reaction Rate

| Factor | Principle | Effect on Rate | Causality |

| Nucleophile | Stronger, less hindered nucleophiles react faster. | Thiols > Amines > Alcohols | The thiolate anion is a soft, highly polarizable nucleophile, making it ideal for attacking the soft electrophilic carbon of the chloroacetyl group. |

| pH | Affects the protonation state of the nucleophile. | Rate increases with pH for thiols/amines. | For thiols, the reaction proceeds via the more nucleophilic thiolate anion (RS⁻).[13] Increasing pH shifts the RSH/RS⁻ equilibrium towards the thiolate, accelerating the reaction. |

| Solvent | Polar aprotic solvents are generally preferred. | DMSO, DMF > Protic solvents (H₂O, EtOH) | Polar aprotic solvents solvate the cation but not the nucleophile, leaving the nucleophile "bare" and more reactive. Protic solvents form a hydrogen-bonding shell around the nucleophile, stabilizing it and increasing the activation energy required for the attack. |

| Temperature | Higher temperature increases reaction rate. | Rate increases with temperature. | Follows the Arrhenius equation; providing more thermal energy allows more molecules to overcome the activation energy barrier of the SN2 transition state. |

| Concentration | The reaction is bimolecular. | Rate increases with reactant concentration. | The rate law is Rate = k[Substrate][Nucleophile]. Increasing the concentration of either reactant increases the frequency of effective molecular collisions. |

Experimental Protocols for Studying Reactivity

A trustworthy protocol must be a self-validating system. The following methodologies provide a robust framework for quantifying the reactivity of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Protocol: Kinetic Analysis of Thiol Reactivity via Spectrophotometry

This protocol quantifies the rate of reaction with a model thiol, N-acetyl-L-cysteine, by monitoring the consumption of the thiol using Ellman's reagent (DTNB).

Materials & Equipment:

-

2-chloro-N-(5-methylisoxazol-3-yl)acetamide

-

N-acetyl-L-cysteine (NAC)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

UV-Vis spectrophotometer with temperature control

-

Calibrated micropipettes and reaction cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of the chloroacetamide in DMSO.

-

Prepare a 10 mM stock solution of NAC in phosphate buffer.

-

Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

-

Establishing Pseudo-First-Order Conditions: The causality behind this choice is to simplify the kinetics. By using a large excess of the chloroacetamide (e.g., 1 mM) relative to the thiol (e.g., 0.1 mM), the concentration of the chloroacetamide remains effectively constant throughout the reaction. This allows us to determine the observed rate constant (k_obs) which depends only on the thiol concentration.

-

Reaction Initiation:

-

Equilibrate the spectrophotometer and a 1 mL reaction cuvette containing 950 µL of phosphate buffer to the desired temperature (e.g., 25 °C).

-

Add 10 µL of the 100 mM chloroacetamide stock solution (final concentration 1 mM). Mix by inversion.

-

Initiate the reaction by adding 10 µL of the 10 mM NAC stock solution (final concentration 0.1 mM). Immediately start data acquisition.

-

-

Time-Course Monitoring:

-

At defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

-

Immediately quench the aliquot in a separate cuvette containing 940 µL of buffer and 10 µL of the 10 mM DTNB stock solution. This step is critical as DTNB reacts instantly with any remaining free thiol to produce the colored 2-nitro-5-thiobenzoate anion (TNB²⁻).

-

-

Data Acquisition: Measure the absorbance of the quenched TNB²⁻ solution at 412 nm. The concentration of remaining NAC is directly proportional to this absorbance.

-

Kinetic Analysis: Plot the natural logarithm of the absorbance at 412 nm (ln(Abs)) versus time. For a first-order reaction, this plot will be linear. The slope of this line is equal to -k_obs.

-

Second-Order Rate Constant Determination: The true second-order rate constant (k₂) is calculated using the equation: k₂ = k_obs / [Chloroacetamide] . This self-validating step should be repeated at several different excess concentrations of the chloroacetamide; a consistent calculated k₂ value confirms the bimolecular nature of the reaction.

Workflow Diagram for Kinetic Analysis

Caption: Experimental workflow for determining the second-order rate constant.

Protocol: Product Characterization by LC-MS and NMR

This workflow validates the identity of the reaction product.

-

Reaction Scale-Up: Perform the reaction on a preparative scale (e.g., 100 mg) in a suitable solvent (e.g., acetonitrile or DMF) with a slight excess of the nucleophile.

-

Work-up and Purification: Once the reaction is complete (monitored by TLC or LC-MS), perform an appropriate aqueous work-up to remove excess nucleophile and salts. Purify the crude product using column chromatography or recrystallization.

-

LC-MS Analysis: Dissolve the purified product in a suitable solvent (e.g., methanol). Inject onto a Liquid Chromatography-Mass Spectrometry system. The chromatogram will confirm purity, and the mass spectrum will provide the molecular weight of the product, which should match the theoretical mass of the nucleophile-adduct.

-

NMR Spectroscopy: Dissolve the purified product in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The key diagnostic signal in the ¹H NMR spectrum will be the disappearance of the singlet corresponding to the -COCH₂Cl protons and the appearance of a new signal for the -COCH₂-Nu protons, often shifted upfield or downfield depending on the nucleophile.

Competing Reactions and Stability

-

Hydrolysis: Under strongly basic aqueous conditions, the chloroacetyl group can undergo hydrolysis to the corresponding hydroxyacetyl derivative. At neutral pH, this reaction is generally much slower than the reaction with potent nucleophiles like thiols.

-

Stability and Storage: 2-chloro-N-(5-methylisoxazol-3-yl)acetamide should be stored in a cool, dry place away from strong bases and nucleophiles. As with many chloroacetamides, it should be handled with appropriate personal protective equipment, as the parent compound is classified as toxic.[6]

Conclusion

The reactivity of the chloroacetyl group in 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is robust and predictable, dominated by the SN2 displacement of the chloride by nucleophiles. The rate and outcome of this reaction can be precisely controlled by judicious selection of the nucleophile, pH, solvent, and temperature. Thiols are particularly reactive, a key consideration for applications in chemical biology and for assessing potential toxicological profiles. The experimental frameworks provided herein offer a reliable methodology for researchers to quantify this reactivity, enabling the confident use of this molecule as a versatile synthetic intermediate or a targeted covalent probe in drug development programs.

References

-

Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI. [Link]

-

Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. ACS Publications. [Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Taylor & Francis Online. [Link]

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide (8). ResearchGate. [Link]

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis. [Link]

-

Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

-

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. PubChem. [Link]

-

Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. NIH National Library of Medicine. [Link]

-

Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. PubMed. [Link]

-

Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society. [Link]

-

The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

-

A kinetic study of thiol addition to N-phenylchloroacetamide. Royal Society of Chemistry. [Link]

-

Factors controlling the reactivity of synthetic compound–I Analogs. NIH National Library of Medicine. [Link]

-

S-(2-chloroacetyl)glutathione, a reactive glutathione thiol ester and a putative metabolite of 1,1-dichloroethylene. PubMed. [Link]

-